9-chloro-2-(1-isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydroimidazo[1,2-d]pyrido[3,4-f][1,4]oxazepine
Overview
Description
9-chloro-2-(1-isopropyl-1H-1,2,4-triazol-5-yl)-5,6-dihydroimidazo[1,2-d]pyrido[3,4-f][1,4]oxazepine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[1,2-d]pyrido[3,4-f][1,4]oxazepine derivatives typically involves multi-step reactions, including cyclization and functional group transformations. One common method involves the reaction of 2-aryloxyethylamines with 2-formylbenzoic acid to form aminonaphthalenes, followed by cyclization . Another approach uses the Bischler-Napieralski reaction to rearrange methyl 2-(8-methoxy-2,3-dihydro-1,4-benzooxazepine-5-yl) benzoate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-d]pyrido[3,4-f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Imidazo[1,2-d]pyrido[3,4-f][1,4]oxazepine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential as an anti-tuberculosis agent.
Mechanism of Action
The mechanism of action of Imidazo[1,2-d]pyrido[3,4-f][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or activate biological pathways, leading to therapeutic effects. For example, some derivatives of this compound have been shown to inhibit the enzyme PI3K, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazole: Exhibits a broad range of biological activities, including antibacterial and antifungal properties.
Benzoxazepine: Studied for its potential as a PI3K inhibitor.
Uniqueness
Imidazo[1,2-d]pyrido[3,4-f][1,4]oxazepine is unique due to its complex structure, which allows for diverse chemical modifications and a wide range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for drug discovery and development .
Properties
Molecular Formula |
C15H15ClN6O |
---|---|
Molecular Weight |
330.77 g/mol |
IUPAC Name |
12-chloro-4-(2-propan-2-yl-1,2,4-triazol-3-yl)-9-oxa-3,6,13-triazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,10,12-pentaene |
InChI |
InChI=1S/C15H15ClN6O/c1-9(2)22-15(18-8-19-22)11-7-21-3-4-23-12-5-13(16)17-6-10(12)14(21)20-11/h5-9H,3-4H2,1-2H3 |
InChI Key |
DGQYBZHMCOYOGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC=N1)C2=CN3CCOC4=CC(=NC=C4C3=N2)Cl |
Origin of Product |
United States |
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